Patent

US06476277B2

Procedure details

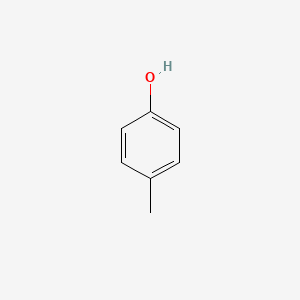

Cresol is produced from alkaline melts of toluenesulfonates in four reaction steps. Toluene is first sulfonated by concentrated sulfuric acid, and the resultant sulfonic acid mixture is neutralized with sodium sulfite or sodium hydroxide solution and then fused with sodium hydroxide at approximately 300° C. An aqueous solution of the melt is then acidified with sulfur dioxide or sulfuric acid, which releases the cresols. Generally, a cresol mixture is produced comprising 6 to 12% o-cresol, 6 to 12% m-cresol and 80 to 85% p-cresol. The p-cresol can be separated off by means of fractional crystallization. However, this process has the disadvantage that large amounts of sodium sulfite are produced that must be disposed of.

[Compound]

Name

cresols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

sulfonic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.S([O-])([O-])=[O:7].[Na+].[Na+].[OH-:12].[Na+].S(=O)=[O:15].[C:17]1([CH3:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[C:17]1([CH3:23])[C:22]([OH:12])=[CH:21][CH:20]=[CH:19][CH:18]=1.[CH:18]1[C:19]([OH:15])=[CH:20][CH:21]=[CH:22][C:17]=1[CH3:23].[CH:19]1[C:20]([OH:7])=[CH:21][CH:22]=[C:17]([CH3:23])[CH:18]=1 |f:1.2.3,4.5|

|

Inputs

Step One

[Compound]

|

Name

|

cresols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

[Compound]

|

Name

|

sulfonic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 6% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=C(C=CC=C1O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 6% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 80% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |